molecular formula C14H14FNO3S B10968512 N-(4-fluorobenzyl)-3-methoxybenzenesulfonamide

N-(4-fluorobenzyl)-3-methoxybenzenesulfonamide

Cat. No.: B10968512
M. Wt: 295.33 g/mol
InChI Key: OFMZGCBRFDFAFM-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-3-METHOXYBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-3-METHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 4-fluorobenzylamine with 3-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-3-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-3-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-3-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-3-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific combination of a fluorophenyl group and a methoxybenzene moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14FNO3S

Molecular Weight

295.33 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methoxybenzenesulfonamide

InChI

InChI=1S/C14H14FNO3S/c1-19-13-3-2-4-14(9-13)20(17,18)16-10-11-5-7-12(15)8-6-11/h2-9,16H,10H2,1H3

InChI Key

OFMZGCBRFDFAFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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